{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid
Description
{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid (CAS: 2377607-80-0) is a boronic acid derivative featuring a pyridine core substituted with an imidazole ring and a diethoxyethyl group. Key identifiers include:
- Molecular Formula: C₁₄H₂₀BN₃O₄ (calculated molecular weight: 304.8 g/mol).
- Synonyms: ZINC170002108, AT15726, BS-34768, CS-0177255 .
- Purity: 95% (as listed by Combi-Blocks, product code BB-0641) .
The compound’s structure combines a boronic acid group (enabling cross-coupling reactivity) with a diethoxyethyl-imidazole substituent, which may enhance solubility in polar solvents compared to non-ethoxy analogs.
Properties
IUPAC Name |
[5-[1-(2,2-diethoxyethyl)imidazol-2-yl]pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O4/c1-3-21-13(22-4-2)10-18-6-5-17-14(18)11-7-12(15(19)20)9-16-8-11/h5-9,13,19-20H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLALFSJPQMAANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=NC=CN2CC(OCC)OCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid (CAS Number: 2377607-80-0) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring and an imidazole moiety, contributing to its diverse biological functions. This article reviews the biological activities associated with this compound, including its antioxidant, antibacterial, anticancer, and enzyme inhibition properties.
The molecular formula of this compound is . It possesses a boron atom that plays a crucial role in its reactivity and biological interactions. The presence of the diethoxyethyl group enhances its solubility and stability in biological systems.
Antioxidant Activity
Research has demonstrated that boronic acids exhibit significant antioxidant properties. In a study assessing the antioxidant potential of a related boronic compound, the following results were observed:
| Method | IC50 (µg/mL) |
|---|---|
| ABTS Radical Scavenging | 0.11 ± 0.01 |
| DPPH Free Radical Scavenging | 0.14 ± 0.01 |
| CUPRAC | 1.73 ± 0.16 |
These results suggest that this compound could exhibit similar antioxidant capabilities, potentially mitigating oxidative stress in biological systems .
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against various bacterial strains. Notably, it was found effective against Escherichia coli at a concentration of 6.50 mg/mL . This suggests potential applications in treating bacterial infections or as an additive in formulations requiring antimicrobial properties.
Anticancer Activity
The anticancer potential was assessed using cancer cell lines. The compound exhibited a high cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 of 18.76 ± 0.62 µg/mL, indicating significant selective toxicity towards cancerous cells while showing no toxic effects on healthy cell lines . This selectivity is crucial for developing targeted cancer therapies.
Enzyme Inhibition Activities
The enzyme inhibition profile of this compound includes moderate activity against acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and high activity against butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL), antiurease (IC50: 1.10 ± 0.06 µg/mL), and antityrosinase (IC50: 11.52 ± 0.46 µg/mL) . These findings indicate potential therapeutic applications in neurodegenerative diseases and skin disorders.
Case Studies
A recent study formulated a cream incorporating this compound to evaluate its dermatological applications . The formulation was subjected to microbiological and dermatological testing, demonstrating safety and efficacy without significant adverse effects on skin tissues.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Analogues
Below is a comparative analysis of the target compound and structurally related boronic acids (Table 1):
Table 1. Key Properties of {5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic Acid and Analogues
*Calculated based on molecular formula.
Critical Analysis of Differences
Reactivity and Solubility
- The imidazole ring may participate in hydrogen bonding or metal coordination, influencing catalytic efficiency in cross-coupling reactions .
- The isopropyloxy group is less polar than diethoxyethyl, which may limit solubility .
- [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid : The thiophene core confers distinct electronic properties (e.g., higher electron richness vs. pyridine), altering reactivity in cross-coupling. Lower molecular weight (171.8 g/mol) may improve diffusion in biological assays .
Commercial and Research Accessibility
- The thiophene analog is widely available at competitive pricing (e.g., $349/1000 mg), making it a practical alternative for high-throughput screening .
- The target compound’s discontinuation highlights challenges in sourcing specialized boronic acids, underscoring the need for custom synthesis routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
